molecular formula C11H16BClN2O2 B1520817 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1558927-43-7

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1520817
CAS No.: 1558927-43-7
M. Wt: 254.52 g/mol
InChI Key: QCBXUQGLZCPEFA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a boron atom, which suggests it could be used in a variety of chemical reactions, particularly those involving boronic acids and their derivatives .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through substitution reactions .


Chemical Reactions Analysis

Compounds containing a boron atom, like this one, are often used in coupling reactions such as the Suzuki-Miyaura coupling . They can also participate in other types of reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific compound. For similar compounds, properties such as boiling point, density, and refractive index have been reported .

Scientific Research Applications

New Synthons for Synthesis

This compound serves as a precursor for the synthesis of lanthanide-containing macrocyclic Schiff bases, which are paramount in creating stable paramagnetic and/or fluorescent derivatives. These derivatives have anchor groups available for linkage to macromolecules, highlighting its utility in materials science and bioconjugation techniques (Dumont, Jacques, & Desreux, 2000).

Catalytic Applications

It has been employed as an effective catalyst in the amide condensation of sterically demanding carboxylic acids, showcasing its versatility in facilitating complex organic transformations. This highlights its potential in pharmaceutical synthesis and the development of new materials (Maki, Ishihara, & Yamamoto, 2006).

Enantioselective Borane Reduction

This compound is crucial in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This process is significant for the synthesis of enantiomerically pure compounds, which are essential in the development of drugs and active pharmaceutical ingredients (Huang, Ortiz-Marciales, & Hughes, 2011).

Luminescent Properties and Applications

The compound has been incorporated into fluorene copolymers bearing DCM pendants, resulting in materials with intriguing luminescent properties. These materials exhibit promising applications in optoelectronic devices and sensors, demonstrating the broad utility of this compound in advanced material science (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).

Synthesis of Pyridines and C-Nucleosides

It also plays a role in the novel synthesis of pyridines and C-nucleosides, showcasing its importance in the synthesis of nucleotide analogues and pyridine derivatives. These compounds are crucial in medicinal chemistry for developing novel therapeutic agents (Joubert, Pohl, Klepetérová, & Hocek, 2007).

Mechanism of Action

The mechanism of action is highly dependent on the specific reaction the compound is used in. For example, in a Suzuki-Miyaura coupling, the boron atom would form a bond with a carbon atom .

Future Directions

The use of boron-containing compounds in organic synthesis is a well-established and active area of research. These compounds are particularly important in cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBXUQGLZCPEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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